Lipophilicity Comparison: N-Alkyl Chain Analogs
The computed partition coefficient (XLogP3-AA) differentiates the target compound from its closely related N-alkyl chain analogs. The target compound, with its branched tert-amyl chain, exhibits a specific logP value that balances lipophilicity and steric bulk. This value can be contrasted with the computed XLogP3-AA of 4.3 for the linear N-pentyl chain analog ([(2,3-Dichlorophenyl)methyl](pentyl)amine), illustrating how N-alkyl branching modifies physicochemical properties critical for membrane permeability and off-target binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP 4.27 (computed by Leyan, Inc.) |
| Comparator Or Baseline | [(2,3-Dichlorophenyl)methyl](pentyl)amine (linear N-pentyl chain). XLogP3-AA = 4.3 (PubChem) [1] |
| Quantified Difference | Δ LogP ≈ 0.03 (essentially isolipophilic, but achieved with greater steric bulk from a branched vs. linear chain of similar carbon count) |
| Conditions | In silico prediction using XLogP3 algorithm; observed difference reflects the steric and branching effect rather than a major change in overall hydrophobicity. |
Why This Matters
A branched alkyl amine can achieve a similar logP to a linear analog with different steric and metabolic properties, influencing pharmacokinetic profiles and target selectivity, which is a key design parameter for procurement in medicinal chemistry programs.
- [1] PubChem. [(2,3-Dichlorophenyl)methyl](pentyl)amine. CID 4719466. Computed Properties: XLogP3-AA = 4.3. View Source
